Gantacurium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

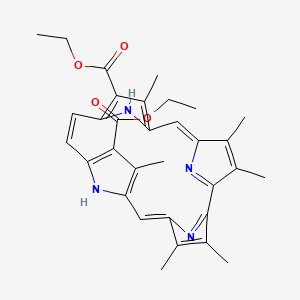

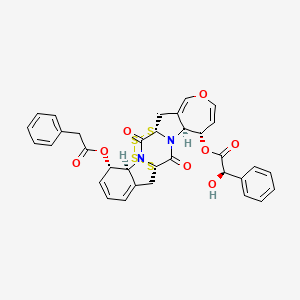

ガンタクリウム塩化物は、現在調査中の神経筋遮断薬です。 非脱分極性神経筋遮断薬のカテゴリーに属し、気管内挿管の促進と手術または機械換気中の骨格筋弛緩を目的とした外科麻酔の補助に使用されます 。 ガンタクリウム塩化物は現在、第 III 相臨床試験中です .

準備方法

ガンタクリウム塩化物は、α-クロロフマル酸の非対称ビスオニウムエステルとして合成されます。 合成経路は、立体特異的かつ位置選択的な単一異性体の形成を伴い、これはテトラヒドロイソキノリニウム系薬剤の中ではユニークな特徴です 。 工業的生産方法はまだ開発中であり、この化合物はまだ広く臨床で使用できるようにはなっていません .

化学反応の分析

ガンタクリウム塩化物は、いくつかのタイプの化学反応を起こします。

システイン付加: これは、システインが塩素原子と置き換わり、接合後アセチルコリン受容体と相互作用できない複素環を形成する急速なプロセスです.

アルカリ加水分解: これは、pH に依存する加水分解を伴う、より遅いプロセスです.

これらの反応で使用される一般的な試薬と条件には、システインとアルカリ性条件が含まれます。 これらの反応から生成される主な生成物は、アセチルコリン受容体と相互作用しない、不活性化されたガンタクリウムの形態です .

科学研究の応用

ガンタクリウム塩化物は、いくつかの科学研究の応用があります。

科学的研究の応用

Gantacurium chloride has several scientific research applications:

作用機序

ガンタクリウム塩化物は、神経アセチルコリン受容体サブユニットα-3のアンタゴニストとして作用することにより、その効果を発揮します 。 高用量では、用量依存的に一過性の動脈血圧低下と軽度のヒスタミン放出を引き起こします 。 薬物動態パラメータは、血漿システインによる迅速な不活性化と一致しています .

類似の化合物との比較

ガンタクリウム塩化物は、シサトラクリウム、アトラクリウム、スクシニルコリンなどの他の神経筋遮断薬と比較されます。

シサトラクリウムとアトラクリウム: これらの化合物はホフマン脱離を起こしますが、ガンタクリウムはシステイン付加とアルカリ加水分解を起こします.

スクシニルコリン: ガンタクリウムは、スクシニルコリンと同様の急速な発現時間と作用時間を持っていますが、スクシニルコリンに関連する副作用はありません.

類似の化合物には次のものがあります。

- シサトラクリウム

- アトラクリウム

- スクシニルコリン

- CW002

- CW011

類似化合物との比較

Gantacurium chloride is compared with other neuromuscular blocking agents such as cisatracurium, atracurium, and succinylcholine:

Cisatracurium and Atracurium: These compounds undergo Hofmann elimination, whereas this compound undergoes cysteine adduction and alkaline hydrolysis.

Succinylcholine: This compound has a succinylcholine-like quick onset and duration of action but without the side effects associated with succinylcholine.

Similar compounds include:

- Cisatracurium

- Atracurium

- Succinylcholine

- CW002

- CW011

This compound chloride is unique due to its asymmetric bis-onium ester structure and its rapid inactivation by cysteine adduction .

特性

CAS番号 |

758669-50-0 |

|---|---|

分子式 |

C53H69ClN2O14+2 |

分子量 |

993.6 g/mol |

IUPAC名 |

4-O-[3-[(1S,2R)-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 1-O-[3-[(1R,2S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (Z)-2-chlorobut-2-enedioate |

InChI |

InChI=1S/C53H69ClN2O14/c1-55(19-15-34-26-41(59-3)43(61-5)30-37(34)40(55)23-33-24-45(63-7)51(67-11)46(25-33)64-8)17-13-22-70-53(58)39(54)32-49(57)69-21-14-18-56(2)20-16-35-27-42(60-4)44(62-6)31-38(35)50(56)36-28-47(65-9)52(68-12)48(29-36)66-10/h24-32,40,50H,13-23H2,1-12H3/q+2/b39-32-/t40-,50+,55-,56+/m1/s1 |

InChIキー |

ZQLDXCSTJFLRPY-RWBXLJKRSA-N |

SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C(=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)Cl |

異性体SMILES |

C[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)/C(=C/C(=O)OCCC[N@+]4(CCC5=CC(=C(C=C5[C@@H]4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)/Cl |

正規SMILES |

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C(=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)Cl |

| 758669-50-0 | |

同義語 |

gantacurium GW 280430A GW-280430A GW280430A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-N-[(3S,4R)-3,4-dihydroxy-3-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-6-oxocyclohex-1-en-1-yl]-2,4-dimethyloct-2-enamide](/img/structure/B1249812.png)

![1,1-bis[(2E)-3,7-dimethylocta-2,6-dienyl]guanidine](/img/structure/B1249814.png)

![[(1S,2R,3S,7R,8R,11S,12R,14Z,17S)-4,8,11,15-tetramethyl-6-oxo-10,18-dioxatetracyclo[9.7.0.02,7.03,17]octadeca-4,14-dien-12-yl] acetate](/img/structure/B1249820.png)